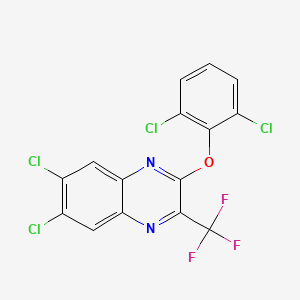

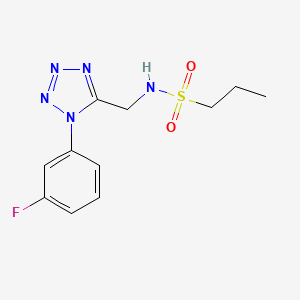

(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, like (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile, involves complex organic synthesis techniques. These compounds are typically synthesized through condensation reactions, using various precursors and catalysts to ensure the formation of the desired molecular structure (Bhanvadia et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is often studied using techniques like X-ray crystallography and NMR spectroscopy. These methods help in understanding the spatial arrangement of atoms and the nature of chemical bonds within the molecule (Eltyshev et al., 2021).

Chemical Reactions and Properties

Chemical reactions of compounds like this compound can involve various transformations, such as bromination, cyclization, and addition reactions. These reactions modify the compound's structure, leading to new derivatives with potentially different properties (Pakholka et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in material science. Analytical techniques like thermogravimetric analysis and differential scanning calorimetry are often used to study these properties (Percino et al., 2014).

Aplicaciones Científicas De Investigación

Chemosensors for Metal Cations : A study by Hranjec et al. (2012) explored the synthesis and characterization of novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles, which include a closely related compound to "(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile". These compounds demonstrated potential as chemosensors for different metal cations, showing selective fluorescence intensity changes in the presence of certain cations like Zn2+ and Ag+ (Hranjec et al., 2012).

Corrosion Inhibition : Verma et al. (2016) studied the corrosion inhibition efficiency of similar compounds on mild steel in acidic environments. They found that the compounds acted as cathodic inhibitors and their efficiency increased with concentration. The study provides insights into the potential application of these compounds in protecting metals from corrosion (Verma et al., 2016).

Cytotoxic Activities Against Cancer Cells : Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with triazoles or benzimidazoles and tested them for in vitro cytotoxic potency against various human cancer cell lines. Some compounds showed significant potency, indicating the potential use of these compounds in cancer treatment (Sa̧czewski et al., 2004).

Nonlinear Optical Limiting : Anandan et al. (2018) investigated thiophene dyes, which include derivatives similar to the compound , for enhanced nonlinear optical limiting. These findings suggest potential applications in photonic or optoelectronic devices for eye and sensor protection and stabilizing light sources in optical communications (Anandan et al., 2018).

Synthesis and Structural Analysis : Frolov et al. (2005) described the synthesis and structural analysis of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, a chemical transformation involving a similar compound. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Frolov et al., 2005).

Propiedades

IUPAC Name |

(E)-3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-4-2-1-3-5-15)18-21-17(12-25-18)13-6-8-16(9-7-13)22(23)24/h1-9,11-12,20H/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSQVCZPDWRZJI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)